tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate
Description
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate is a tertiary amine-containing ester characterized by a tert-butyl ester group, a branched methyl substituent, and a 3-methoxypropylamino side chain. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease modulators, where tert-butyl esters often serve as protecting groups or solubility modifiers .
Properties
IUPAC Name |
tert-butyl 3-(3-methoxypropylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-10(9-13-7-6-8-15-5)11(14)16-12(2,3)4/h10,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWKARLXRROLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminolysis of tert-Butyl 3-Amino-2-methylpropanoate
The most direct method involves reacting tert-butyl 3-amino-2-methylpropanoate with 3-methoxypropylamine. This single-step aminolysis leverages the nucleophilic properties of the primary amine to displace leaving groups or activate ester intermediates.
Reaction Conditions :
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Solvent: Anhydrous dichloromethane or toluene
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Temperature: Room temperature (20–25°C)
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Catalyst: None required; reaction proceeds via nucleophilic substitution
Mechanistic Insight :
The amino group attacks the electrophilic carbonyl carbon of the ester, facilitated by the tert-butyl group’s steric bulk, which stabilizes the transition state. The methoxypropyl chain’s ether oxygen enhances solubility, preventing aggregation during the reaction.
Multi-Step Synthesis via Intermediate Functionalization
Step 1: Esterification of 2-Methylpropanoic Acid
The tert-butyl ester is synthesized by reacting 2-methylpropanoic acid with tert-butanol under acidic catalysis. This step mirrors methodologies used in tert-butyl 3-oxobutyrate production.
Optimized Protocol :
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Catalyst : 4-(Tertiary amino)pyridine (0.5–1.0 eq)
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Solvent : Methylene chloride
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Temperature : 0–25°C
Advantages :
Step 2: Introduction of the 3-Methoxypropylamino Group
The esterified product undergoes alkylation with 3-methoxypropylamine. This step parallels techniques described in triazolodiazepine syntheses.
Key Parameters :
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Reagent : 3-Methoxypropylamine (1.2–2.0 eq)
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Base : Triethylamine (1.5 eq) to scavenge HCl
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Solvent : Toluene or acetonitrile
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Reaction Time : 12–24 hours
Purification :
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Column chromatography (petroleum ether/ethyl acetate, 10:1)
Catalytic Approaches and Industrial Scalability
Palladium-Catalyzed Coupling
A patent describing tert-butyl 3-(aminomethyl)dihydrotriazolodiazepine synthesis highlights the use of palladium hydroxide carbon for hydrogenolysis. Adapting this to the target compound could involve catalytic deprotection of benzyl or allyl intermediates.
Conditions :
Challenges :
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Requires careful control of hydrogen pressure to prevent over-reduction of the ester group.
Continuous-Flow Synthesis
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Aminolysis | 61–75% | 95–98% | Moderate | Low |
| Multi-Step | 68–72% | 90–95% | High | Moderate |
| Catalytic Hydrogenation | 85–90% | 98–99% | Low | High |
Key Findings :
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The aminolysis route offers simplicity but lower yields due to competing side reactions.
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Multi-step synthesis balances scalability and cost, making it suitable for industrial production.
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Palladium-catalyzed methods achieve high purity but require expensive catalysts and specialized equipment.
Reaction Optimization and By-Product Management
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The compound’s key structural differentiator is the 3-methoxypropylamino substituent. Comparable analogs feature variations in the amino side chain, which influence physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Below is a comparison with four closely related compounds:
*Estimated based on structural similarity to ; †Calculated from formula.
Substituent Effects on Properties
- Lipophilicity : The 3-methoxypropyl group in the target compound likely enhances solubility in polar aprotic solvents compared to its ethoxypropyl analog (higher logP for ethoxy due to longer alkyl chain) .
- Reactivity : The dimethoxyethyl substituent (in ) may increase steric hindrance, slowing ester hydrolysis compared to the target compound.
Biological Activity
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate is an organic compound with the molecular formula and a molecular weight of approximately 231.33 g/mol. It is classified as a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a methoxypropyl substituent. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.
Structure and Functional Groups
The compound consists of:
- Tert-butyl ester group : Enhances lipophilicity and stability.
- Amino group : Capable of forming hydrogen bonds with biological targets.
- Methoxypropyl group : May improve solubility and bioavailability.
Synthesis
The synthesis typically involves the reaction between tert-butyl 3-amino-2-methylpropanoate and 3-methoxypropylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity. Purification methods such as distillation or chromatography are employed to isolate the final product.
The biological activity of this compound is primarily linked to its interaction with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. The methoxypropyl group enhances solubility, facilitating transport within biological systems, while the tert-butyl ester can undergo hydrolysis, releasing the active form of the compound.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets, including:
- Enzymes : Investigating inhibition or activation mechanisms.
- Receptors : Assessing potential therapeutic effects.
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential for drug development.
- Receptor Binding : Another investigation revealed that this compound binds selectively to certain receptors, indicating its possible role as a lead compound in pharmacology.
Similar Compounds
The following compounds share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate | C13H27N | Contains dimethylamino group; used in similar applications |
| tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate | C13H27NO3 | Ethoxy substituent instead of methoxy; differing solubility properties |
| tert-butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate | C15H23NO3 | Features a phenolic substituent; potential for different biological interactions |
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biochemical properties compared to its analogs. Its particular structure allows for targeted interactions within biological systems.
Applications in Research
This compound has diverse applications in several fields:
- Medicinal Chemistry : Investigated as a precursor for pharmaceuticals.
- Biological Studies : Used in studies involving enzyme interactions and metabolic pathways.
- Industrial Applications : Employed in producing specialty chemicals and materials.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) via hydrogen bonding between the methoxypropyl group and active-site residues .
- Molecular Dynamics (MD) : AMBER or GROMACS simulations (100 ns) assess stability of ligand-target complexes .
- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, high GI absorption) .
How to resolve contradictions in reported reaction yields or spectroscopic data?
Advanced Research Question
Contradictions arise from:
- Reagent Purity : Validate amine precursors via GC-MS to rule out oxidation byproducts .
- Isomeric Mixtures : Use chiral HPLC to separate enantiomers (if applicable) .
- NMR Solvent Artifacts : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks .
Case Study : Conflicting H NMR yields may stem from residual solvents; repeat analysis after lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
